Gemcitabine monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine monophosphate is a phosphorylated derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine is primarily used to treat various types of cancer, including pancreatic, non-small cell lung, breast, and ovarian cancers . The monophosphate form, this compound, is an intermediate in the metabolic activation of gemcitabine within cells .
Mecanismo De Acción
Target of Action
Gemcitabine monophosphate, a potent and specific deoxycytidine analog, primarily targets deoxycytidine kinase (DCK) and ribonucleotide reductase (RR) . DCK is responsible for the initial phosphorylation of gemcitabine, converting it into its active form . RR is an enzyme complex that catalyzes the formation of deoxyribonucleotides (dNTPs) from ribonucleotides (rNTPs) through the nucleoside salvage pathway .
Mode of Action
After uptake into malignant cells, gemcitabine is phosphorylated by DCK to form this compound, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . dFdCDP inhibits RR, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . It is incorporated into DNA and after the incorporation of one more nucleotide leads to DNA strand termination .
Biochemical Pathways
Gemcitabine exerts its clinical effect by depleting the deoxyribonucleotide pools, and incorporating its triphosphate metabolite (dFdC-TP) into DNA, thereby inhibiting DNA synthesis . This process blocks the cell cycle in the early S phase, eventually resulting in apoptosis .
Pharmacokinetics
Gemcitabine is a hydrophilic molecule, and three nucleoside transporters mediate most of its uptake into cells: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, gemcitabine undergoes an initial phosphorylation by DCK, followed by a series of phosphorylation steps to become pharmacologically active . The majority (~ 90%) of intracellular gemcitabine is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .
Result of Action
The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. The incorporation of dFdCTP into DNA is resistant to the normal mechanisms of DNA repair . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .
Action Environment
The action, efficacy, and stability of gemcitabine can be influenced by various environmental factors. For instance, the expression levels of nucleoside transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Additionally, the intracellular delivery of therapeutic agents with poor permeability can be improved by the CPP-based drug delivery system .
Análisis Bioquímico
Biochemical Properties
Gemcitabine monophosphate is formed from gemcitabine through the action of deoxycytidine kinase . This phosphorylation is a rate-limiting step in the activation of gemcitabine . The formation of this compound is a critical part of the drug’s antitumor activity .
Cellular Effects
This compound plays a significant role in the cytotoxic effects of gemcitabine on cancer cells . It is involved in disrupting tumor cell replication and inducing cell death via apoptosis . The presence of this compound in cells has been associated with increased apoptosis of cancer cells .
Molecular Mechanism
This compound is further converted into active diphosphate and triphosphate forms, which interfere with DNA synthesis and inhibit ribonucleotide reductase, thereby arresting tumor growth . The triphosphate form of gemcitabine can be incorporated into DNA, disrupting DNA replication and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the cytotoxic activity of gemcitabine is enhanced through prolonged infusion time rather than higher dosage .
Dosage Effects in Animal Models
In animal models, the effects of gemcitabine can vary with different dosages . Lower doses can lead to robust tumor regression, while higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is part of the metabolic pathway of gemcitabine, which involves several enzymes including deoxycytidine kinase, nucleoside monophosphate kinase, and potentially nucleoside diphosphate kinase .
Transport and Distribution
Gemcitabine is transported into cells via nucleoside transporters, where it is then converted into this compound . The transport and distribution of gemcitabine and its metabolites within cells and tissues can be influenced by various factors, including the expression levels of these transporters .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cytoplasm, given that this is where the enzymes involved in its metabolic pathway are located . The specific compartments or organelles to which this compound is directed within cells have not been explicitly described in the literature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gemcitabine monophosphate is synthesized from gemcitabine through phosphorylation. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form this compound . This reaction typically occurs under physiological conditions within cells, but it can also be replicated in vitro using purified enzymes and appropriate substrates.
Industrial Production Methods
Industrial production of this compound involves the chemical synthesis of gemcitabine followed by its enzymatic phosphorylation. The process includes:
Análisis De Reacciones Químicas
Types of Reactions
Gemcitabine monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.
Hydrolysis: Breakdown into gemcitabine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Requires deoxycytidine kinase and ATP as a phosphate donor.
Hydrolysis: Occurs under acidic or basic conditions, often catalyzed by phosphatases.
Major Products
Gemcitabine Diphosphate and Triphosphate: Formed through sequential phosphorylation.
Gemcitabine: Produced through hydrolysis.
Aplicaciones Científicas De Investigación
Gemcitabine monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Explored for its potential in targeted cancer therapy and drug delivery systems.
Industry: Utilized in the development of novel chemotherapeutic agents and formulations.
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fludarabine: A purine analog with similar mechanisms of action.
Uniqueness
Gemcitabine monophosphate is unique due to its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition . This dual action enhances its efficacy against rapidly dividing cancer cells compared to other nucleoside analogs .
Actividad Biológica
Gemcitabine monophosphate (dFdCMP) is a key metabolite of gemcitabine, a nucleoside analog widely used in cancer therapy. Understanding its biological activity is crucial for optimizing its therapeutic efficacy and overcoming resistance mechanisms in various cancers. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Gemcitabine is initially phosphorylated by deoxycytidine kinase (dCK) to form this compound. This compound is further phosphorylated to produce gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its antitumor effects. The mechanism involves:
- Incorporation into DNA : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and subsequent apoptosis of malignant cells .
- Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing dCTP levels, which enhances the incorporation of dFdCTP into DNA .
Biological Activity in Cancer Models
Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer cell lines deficient in dCK. For instance:
- Prodrug Development : A study reported the synthesis of a gemcitabine phosphoramidate prodrug that effectively delivered dFdCMP intracellularly, showing enhanced activity against dCK-deficient cancer cells compared to gemcitabine itself . This indicates that this compound can bypass resistance mechanisms associated with dCK deficiency.
Case Studies and Clinical Findings
Several clinical studies have highlighted the importance of genetic factors influencing the efficacy of gemcitabine and its metabolites:
- ENT1 Expression : A study involving pancreatic cancer patients indicated that those with high expression levels of the equilibrative nucleoside transporter 1 (ENT1) had significantly longer survival rates when treated with gemcitabine compared to those with low ENT1 expression (median survival 25.7 months vs. 8.5 months; P<0.001) .
- CDA Polymorphisms : Another study found that patients with specific polymorphisms in the cytidine deaminase (CDA) gene showed varying responses to gemcitabine treatment, suggesting that genetic profiling could guide personalized therapy .
Data Table: Summary of Key Studies on this compound
Enhanced Therapeutic Strategies
Recent advancements have focused on improving the delivery and efficacy of this compound:
- Nanoparticle Delivery Systems : Research on inorganic-organic hybrid nanoparticles loaded with gemcitabine has shown improved cellular uptake and reduced toxicity, enhancing therapeutic outcomes .
- Combination Therapies : Studies have explored the co-delivery of this compound with siRNA targeting vascular endothelial growth factor (VEGF), resulting in significant tumor growth inhibition with minimal toxicity .
Propiedades
Número CAS |
116371-67-6 |
---|---|
Fórmula molecular |
C9H12F2N3Na2O8P |
Peso molecular |
405.16 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |
Clave InChI |
YOWQXAMQHWESCE-RBECAVKOSA-L |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |
Apariencia |
White to Off-White Solid |
melting_point |
>164°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2’,2’-difluorodeoxycytidine Monophosphate; Gemcitabine 5’-phosphate; 2'-Deoxy-2',2'-difluoro-5'-cytidylic acid; ZM 241385 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.